molecular formula C24H42N2O2S B11576616 N-cyclododecyl-N-[3-(dimethylamino)propyl]-4-methylbenzenesulfonamide

N-cyclododecyl-N-[3-(dimethylamino)propyl]-4-methylbenzenesulfonamide

Cat. No.: B11576616
M. Wt: 422.7 g/mol
InChI Key: XRBGFGOAUSUEKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclododecyl-N-[3-(dimethylamino)propyl]-4-methylbenzenesulfonamide is a complex organic compound with a unique structure that combines a cyclododecyl group, a dimethylamino propyl chain, and a methylbenzenesulfonamide moiety

Properties

Molecular Formula

C24H42N2O2S

Molecular Weight

422.7 g/mol

IUPAC Name

N-cyclododecyl-N-[3-(dimethylamino)propyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C24H42N2O2S/c1-22-16-18-24(19-17-22)29(27,28)26(21-13-20-25(2)3)23-14-11-9-7-5-4-6-8-10-12-15-23/h16-19,23H,4-15,20-21H2,1-3H3

InChI Key

XRBGFGOAUSUEKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCCN(C)C)C2CCCCCCCCCCC2

Origin of Product

United States

Preparation Methods

The synthesis of N-cyclododecyl-N-[3-(dimethylamino)propyl]-4-methylbenzenesulfonamide typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, such as N-[3-(dimethylamino)propyl]methacrylamide and cyclododecyl acrylate. These intermediates are then subjected to a series of reactions, including radical copolymerization in solvents like toluene at elevated temperatures (around 70°C) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-cyclododecyl-N-[3-(dimethylamino)propyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino propyl chain. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

Scientific Research Applications

N-cyclododecyl-N-[3-(dimethylamino)propyl]-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclododecyl-N-[3-(dimethylamino)propyl]-4-methylbenzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction mechanisms or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

N-cyclododecyl-N-[3-(dimethylamino)propyl]-4-methylbenzenesulfonamide can be compared with similar compounds, such as:

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